

Elucidation of the Chemical Structure of Sclerotioid A: A Technical Guide

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Compound of Interest

Compound Name: Sclerodione

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Introduction: This document provides a detailed technical overview of the chemical structure elucidation of sclerotioid A, a novel alkaloid isolated from the marine-derived fungus *Aspergillus sclerotiorum* ST0501.[1][2] It is presumed that the query "**Sclerodione**" refers to sclerotioid A, a recently discovered natural product.[1][3] Sclerotioid A is a unique 2,5-diketopiperazine alkaloid, distinguished by the presence of a rare N-propargyl functional group.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the spectroscopic analysis and experimental protocols that led to the determination of its structure.

Spectroscopic Data Analysis

The structure of sclerotioid A was determined through a comprehensive analysis of various spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry and Molecular Formula

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the exact mass of the molecule, which was crucial for determining its molecular formula.

Parameter	Value	Reference
Ion	[M+Na] ⁺	[1]
Measured m/z	263.0794	[1]
Calculated m/z	263.0797	[1]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂	[1]
Degrees of Unsaturation	10	[1]

Infrared (IR) and Ultraviolet (UV) Spectroscopy

The IR and UV spectra provided key information about the functional groups and the electronic conjugation present in sclerotioid A.

Spectroscopy	Wavelength/Wavenumber	Interpretation	Reference
IR	2361 cm ⁻¹	Alkyne (C≡C) stretching	[1]
IR	1698 cm ⁻¹	Conjugated ketone (C=O) stretching	[1]
UV (in MeOH)	λ _{max} 221 nm	π → π* transition	[1]
UV (in MeOH)	λ _{max} 288 nm	n → π* transition	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were instrumental in assembling the final structure of sclerotioid A. The NMR data were recorded in DMSO-d₆.

Table 1: ¹H NMR Data for Sclerotioid A (500 MHz, DMSO-d₆)

Position	δ H (ppm)	Multiplicity	J (Hz)	Reference
1-NH	8.42	s	[1]	[1]
6	4.01	d	2.3	
7	4.13	d	2.4	
9	3.10	t	2.4	
10	7.10	s	[1]	[1]
12, 16	7.35-7.40	m	[1]	
13, 15	7.35-7.40	m	[1]	
14	7.35-7.40	m	[1]	

Table 2: ^{13}C NMR Data for Sclerotioloid A (125 MHz, DMSO- d_6)

Position	δ C (ppm)	Type	Reference
3	164.5	C	[1]
5	158.2	C	[1]
6	55.4	CH ₂	[1]
7	30.1	CH ₂	[1]
8	80.6	C	[1]
9	75.6	CH	[1]
10	120.4	CH	[1]
11	134.3	C	[1]
12, 16	128.7	CH	[1]
13, 15	128.5	CH	[1]
14	128.0	CH	[1]

Experimental Protocols

Fungal Material and Fermentation

The fungal strain *Aspergillus sclerotiorum* ST0501 was isolated from a marine sponge collected in the South China Sea.^[1] The fungus was cultured on a solid rice and wheat medium for 30 days at room temperature.^[1]

Extraction and Isolation

The fermented substrate was extracted with ethyl acetate (EtOAc) to obtain a crude extract.^[1] The crude extract was then subjected to a series of chromatographic techniques for the isolation of sclerotioloid A. The purification process involved:

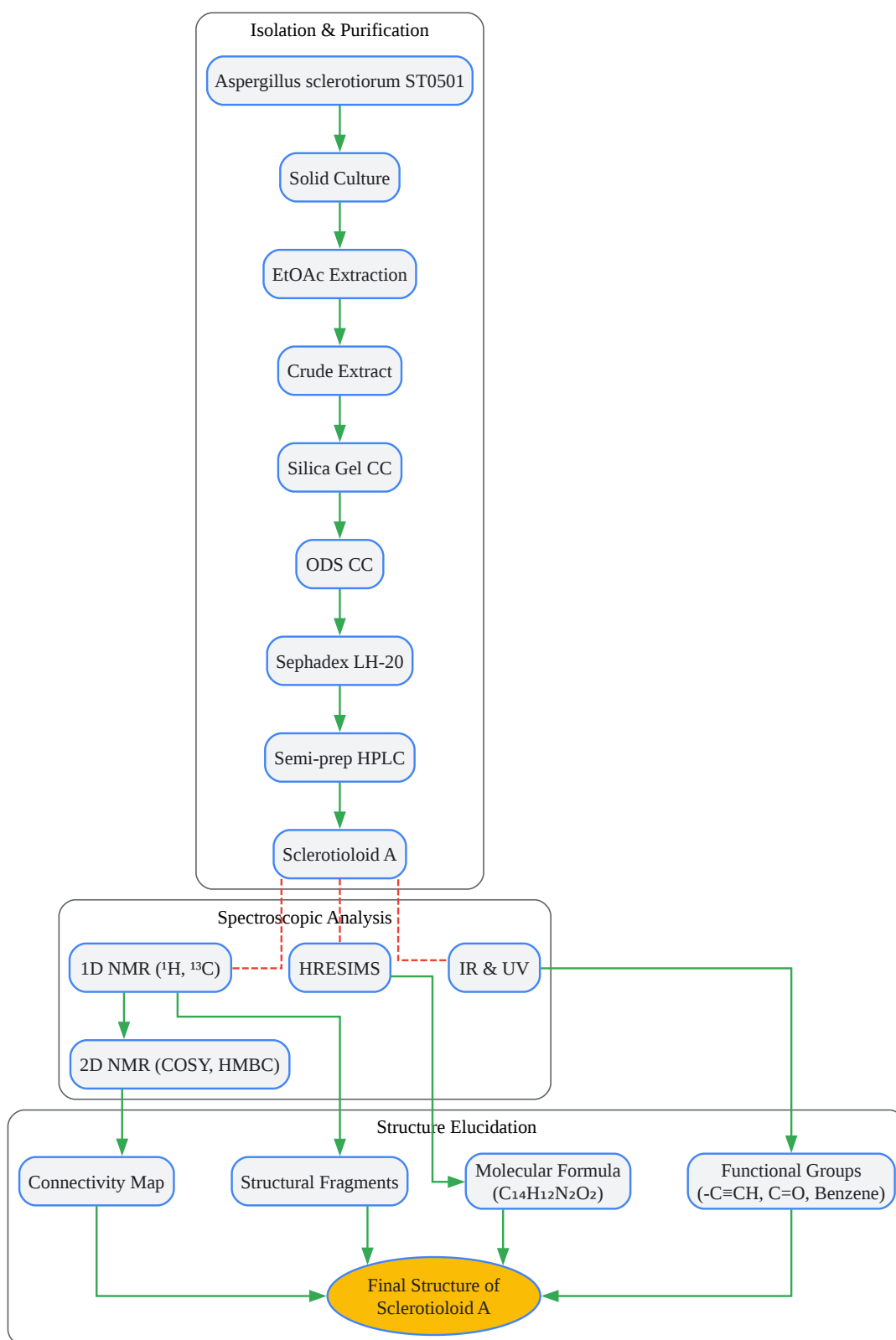
- Silica Gel Column Chromatography: The crude extract was fractionated on a silica gel column using a gradient of petroleum ether and EtOAc.^[1]
- Octadecylsilyl (ODS) Column Chromatography: Further separation was achieved on an ODS column with a methanol-water gradient.^[1]
- Sephadex LH-20 Column Chromatography: Size exclusion chromatography on a Sephadex LH-20 column was used for further purification.^[1]
- Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification was performed on a semi-preparative HPLC system to yield pure sclerotioloid A.^[1]

Spectroscopic Measurements

- UV Spectra: Recorded on a HITACHI UH 5300 UV spectrophotometer.^[1]
- IR Spectra: Acquired on a Nicolet-Nexus-470 spectrometer using KBr discs.^[1]
- HRESIMS: Analyzed on a Thermo MAT95XP high-resolution mass spectrometer.^[1]
- NMR Spectra: Recorded on a JEOL JEM-ECP NMR spectrometer at 500 MHz for ^1H and 125 MHz for ^{13}C , with TMS as the internal standard.^[1]

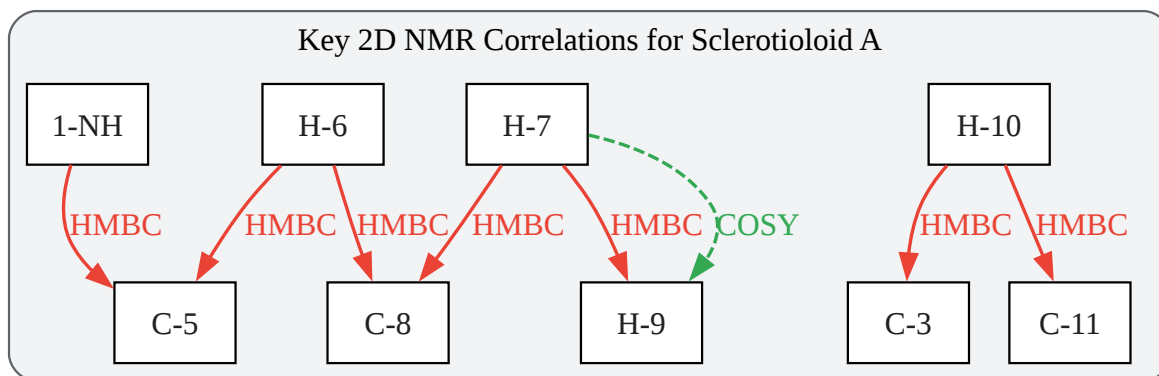
Visualization of Structure Elucidation Workflow and Key Data

The following diagrams illustrate the logical flow of the structure elucidation process and the key correlations observed in the 2D NMR spectra.



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Figure 1: Experimental workflow for the isolation and structure elucidation of sclerotioid A.



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Figure 2: Key HMBC and COSY correlations for sclerotioloid A.

Conclusion

The chemical structure of sclerotioloid A was successfully elucidated through a combination of modern spectroscopic techniques. The determination of its molecular formula by HRESIMS, identification of key functional groups by IR and UV spectroscopy, and the detailed analysis of its carbon-hydrogen framework through 1D and 2D NMR experiments allowed for the unambiguous assignment of its planar structure.[1] The unique N-propargylated 2,5-diketopiperazine scaffold of sclerotioloid A represents a novel addition to the diverse family of fungal alkaloids and highlights the potential of marine-derived fungi as a source of new chemical entities for drug discovery.[1][2] Further studies, including total synthesis, have confirmed the proposed structure.[3]

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